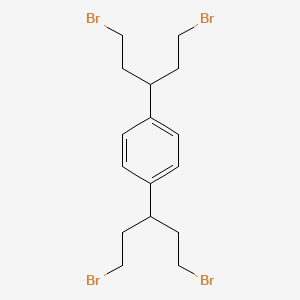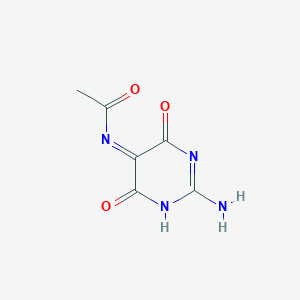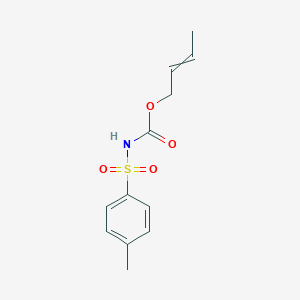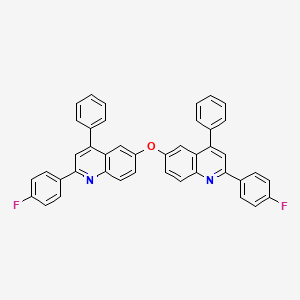![molecular formula C13H7FN2 B12583094 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile CAS No. 648418-50-2](/img/structure/B12583094.png)
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable target for drug development and other scientific research.
Métodos De Preparación
The synthesis of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves several steps, typically starting with the construction of the pyrrolo[2,1-a]isoquinoline core. One common method is the tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization process. This reaction uses visible light irradiation and tolerates various functional groups, including ester, nitrile, ketone, and alkene, achieving yields of up to 94% . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce nitriles to amines.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide or silver nitrate.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.
Aplicaciones Científicas De Investigación
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects on cancer cells . The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor.
Comparación Con Compuestos Similares
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as trifluoromethyl-pyrrolo[2,1-a]isoquinolines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The presence of the fluorine atom in this compound provides unique advantages in terms of stability and bioavailability, distinguishing it from other derivatives.
Conclusion
This compound is a versatile and valuable compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a promising candidate for further study and application.
Propiedades
Número CAS |
648418-50-2 |
|---|---|
Fórmula molecular |
C13H7FN2 |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
2-fluoropyrrolo[2,1-a]isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H7FN2/c14-11-7-12-10-4-2-1-3-9(10)5-6-16(12)13(11)8-15/h1-7H |
Clave InChI |
ZRLZADXMABWQLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN3C2=CC(=C3C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)



![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)




![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
